2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-27-16-8-6-15(7-9-16)17-10-11-18-21-22-20(25(18)23-17)28-14-19(26)24-12-4-3-5-13-24/h6-11H,2-5,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWHGVSHARMWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCCC4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one represents a novel class of triazolopyridazine derivatives. Its unique structure suggests potential biological activities that could be leveraged in medicinal chemistry. This article aims to summarize the biological activity of this compound based on existing research findings, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex molecular structure characterized by:
- A triazole ring fused with a pyridazine ring .
- An ethoxyphenyl group .
- A piperidine moiety linked to an ethanone group.
This structural diversity provides a basis for various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit a range of biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. It is believed that the mechanism involves:
- Inhibition of bacterial enzymes.
- Disruption of cell membranes.
Such activities have been observed in related compounds within the triazolopyridazine class, which have shown efficacy against various bacterial strains.
Anticancer Potential
The compound's potential anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation. Mechanisms may include:
- Modulation of cellular signaling pathways.
- Interaction with specific molecular targets involved in cancer progression.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1: Antimicrobial Activity | Investigated the effects of similar triazolopyridazines on Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 10 µg/mL. |
| Study 2: Cytotoxicity Evaluation | Evaluated the cytotoxic effects on HEK-293 (human embryonic kidney) cells. The compound showed low toxicity with an IC50 value exceeding 100 µM. |
| Study 3: Mechanism of Action | Explored the interaction with specific enzymes linked to apoptosis in cancer cells. The compound demonstrated an ability to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins. |
Enzyme Interaction
The compound is hypothesized to interact with various enzymes, particularly those involved in metabolic pathways related to cancer and microbial resistance. For instance:
- Dipeptidyl Peptidase IV (DPP-IV) inhibitors have shown promise in similar structures, suggesting potential applications in diabetes management and metabolic disorders .
Structural Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly alter efficacy and selectivity towards specific targets:
- Compounds with different aryl groups or additional functional groups have demonstrated varying degrees of potency against microbial and cancer cell lines.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Calculated based on analog data from .
Key Observations :
- Piperidine vs. morpholine/pyrrolidine : Piperidine’s six-membered ring may confer better metabolic stability than morpholine (oxygen-containing) or pyrrolidine (five-membered), which are more prone to oxidation .
Receptor Binding and Kinase Inhibition
- AZD3514 (): Shares the triazolopyridazine core but incorporates a trifluoromethyl group and a piperazine-ethoxy chain. It inhibits AR with sub-micromolar potency, demonstrating the scaffold’s versatility in hormone receptor targeting.
- PF-4254644 (): A c-Met inhibitor with a quinoline-triazolopyridazine hybrid structure. Highlights that substituents on the pyridazine ring (e.g., quinoline) can redirect activity toward kinase targets.
- The ethoxy group may reduce cytotoxicity compared to chlorinated analogs (e.g., G856-6446), as seen in , where halogenated triazolopyridazines exhibit higher cytotoxicity .
Cytotoxicity and Therapeutic Potential
- Compound 24 (): A triazolopyridazine derivative with an IC50 of ~2 μg/mL against HepG2 cells, weaker than adriamycin but significant. Substituents like benzoyl glycinate may modulate toxicity.
- Target Compound : The absence of strongly electron-withdrawing groups (e.g., Cl, CF3) could result in lower cytotoxicity, making it a safer candidate for chronic therapies.
Metabolic Stability and Drug-Likeness
- Metabolism Susceptibility : Triazolopyridazine derivatives are prone to hepatic metabolism, particularly at the sulfanyl linker and heterocyclic rings . Piperidine’s stability may mitigate this compared to morpholine (oxidizable oxygen) or pyrrolidine (ring strain).
- Solubility : The target compound’s molecular weight (~389.86) is comparable to G856-6446 but higher than BJ46748 (354.43), suggesting moderate solubility. The ethoxy group may enhance membrane permeability relative to polar morpholine analogs.
Preparation Methods
Cyclization of 4-Amino-1,2,4-triazole with Ethyl Acetoacetate
A mixture of 4-amino-1,2,4-triazole (10 g, 0.12 mol) and ethyl acetoacetate (100 mL) is stirred at 110°C for 1 hour, yielding 6-methyl-triazolo[4,3-b]pyridazine (compound 9 ) with a 98% yield. This step establishes the triazole ring fused to the pyridazine system.
Chlorination for Reactive Intermediates
The methyl group at position 6 is functionalized via chlorination. Treatment of 6-methyl-triazolo[4,3-b]pyridazine (compound 7 ) with phosphorus oxychloride (POCl3) and catalytic DMF at 100°C for 6 hours produces 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (compound 10 ) in 87% yield. Chlorine at position 8 facilitates subsequent substitution reactions.
Functionalization at Position 3: Sulfanyl Group Incorporation
Thiolation via Displacement Reactions
The sulfanyl (-S-) linker is introduced by reacting 3-chloro-triazolo[4,3-b]pyridazine derivatives with mercaptoethyl ketone precursors. For example:
- Step 1 : Synthesis of 2-chloro-1-(piperidin-1-yl)ethan-1-one by treating chloroacetyl chloride with piperidine in dichloromethane (DCM) and DIPEA.
- Step 2 : Thiol-displacement of the 3-chloro group in the triazolo-pyridazine core with 2-mercapto-1-(piperidin-1-yl)ethan-1-one under basic conditions (e.g., NaH in DMF).
Final Coupling and Purification
Purification Techniques
- Column Chromatography : Silica gel eluted with DCM/MeOH (15:1) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Optimization and Scalability Considerations
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes substitution efficiency |
| Base | t-BuOK | Reduces side reactions |
| Solvent | THF or DCM | Enhances solubility |
Industrial-Scale Adaptations
- Continuous Flow Reactors : Improve heat transfer and reduce reaction times for chlorination and substitution steps.
- Catalyst Recycling : Palladium catalysts in coupling steps are recovered via filtration membranes.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.
Challenges and Alternative Approaches
Byproduct Formation
Solubility Issues
- Co-solvents : DMSO/THF mixtures enhance solubility during coupling steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
